2-(4-Chloro-benzyl)-piperazine is a chemical compound belonging to the piperazine class, characterized by the presence of a piperazine ring substituted with a 4-chlorobenzyl group. This compound has garnered attention due to its potential pharmacological properties and applications in medicinal chemistry. The molecular formula for 2-(4-Chloro-benzyl)-piperazine is , and it has a molecular weight of approximately 196.67 g/mol.
These reactions are crucial for synthesizing derivatives that may exhibit enhanced biological activity or altered pharmacokinetic properties.
2-(4-Chloro-benzyl)-piperazine and its derivatives have been studied for various biological activities, including:
The synthesis of 2-(4-Chloro-benzyl)-piperazine typically involves several methods:
These synthetic routes allow for variations that can lead to different derivatives with potential therapeutic applications.
2-(4-Chloro-benzyl)-piperazine has several applications in medicinal chemistry:
Interaction studies involving 2-(4-Chloro-benzyl)-piperazine often focus on its binding affinity and efficacy at various neurotransmitter receptors:
These interactions are critical for understanding the pharmacological profile of the compound and its potential therapeutic uses.
Several compounds share structural similarities with 2-(4-Chloro-benzyl)-piperazine. Here are some notable examples:
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| Benzylpiperazine | Piperazine ring with benzyl group | Known for stimulant effects |
| 1-(3-Chlorophenyl)-piperazine | Piperazine ring with chlorophenyl | Exhibits anxiolytic properties |
| 1-(4-Fluorophenyl)-piperazine | Piperazine ring with fluorophenyl | Potential antidepressant effects |
| 1-(3-Methoxyphenyl)-piperazine | Piperazine ring with methoxyphenyl | Investigated for anti-inflammatory activity |
What sets 2-(4-Chloro-benzyl)-piperazine apart from these similar compounds is its specific substitution pattern, which influences its receptor binding profile and biological activity. The presence of the chlorobenzyl group may enhance lipophilicity and receptor affinity compared to other derivatives, making it a valuable candidate in drug design.
Nuclear magnetic resonance spectroscopy provides comprehensive structural elucidation of 2-(4-chloro-benzyl)-piperazine through both proton and carbon-13 analyses [1] [2]. Proton Nuclear Magnetic Resonance analysis reveals characteristic signal patterns that definitively identify the molecular structure. The piperazine ring protons appear as distinctive multiplets in the aliphatic region, typically observed between 2.5 and 3.5 parts per million [1] [2]. These signals often manifest as broad singlets or triplets, with representative chemical shifts at 2.96 and 3.16 parts per million for the four-proton multiplets corresponding to the two methylene groups of the piperazine core [1].
The benzyl methylene group connecting the piperazine nitrogen to the chlorinated aromatic ring exhibits a characteristic singlet around 3.6 parts per million, representing the two protons of the bridge carbon [2] [3]. Aromatic proton signals appear in the expected downfield region between 6.5 and 7.5 parts per million, with specific patterns indicative of para-disubstituted benzene rings [1] [4]. For chlorobenzyl derivatives, these aromatic protons typically show an AA′BB′ coupling pattern, confirming the para substitution of the chlorine atom [4].
Carbon-13 Nuclear Magnetic Resonance spectroscopy provides complementary structural information through carbon framework analysis [1] [5]. The aliphatic carbon atoms of the piperazine ring appear in the 48 to 70 parts per million range, with representative values at 48.46, 50.14, and 69.21 parts per million for the various methylene carbons [1] [5]. Aromatic carbon signals are distributed between 120 and 140 parts per million, corresponding to the substituted benzene ring carbons [5]. The quaternary carbon atoms, including those bearing chlorine substitution, typically appear around 150 parts per million, confirming the substitution pattern [1] [4].
Infrared spectroscopy provides functional group identification through characteristic vibrational frequencies [1] [2]. Carbon-hydrogen stretching vibrations appear in distinct regions: aliphatic carbon-hydrogen stretches occur between 2800 and 3100 wavenumbers, with representative peaks at 2883, 2831, and 3040 inverse centimeters [1]. Aromatic carbon-carbon stretching vibrations manifest between 1450 and 1650 inverse centimeters, with a characteristic band at 1636 inverse centimeters indicating the presence of the substituted benzene ring [1].
The carbon-chlorine bond contributes to the spectral fingerprint region between 600 and 800 inverse centimeters, providing confirmation of halogen substitution [1]. Additional vibrational modes associated with the piperazine ring system appear throughout the mid-infrared region, contributing to the overall spectroscopic profile of the compound [2].
Mass spectrometric analysis of 2-(4-chloro-benzyl)-piperazine provides molecular weight confirmation and fragmentation pattern analysis [2] [6]. The molecular ion peak exhibits the characteristic isotope pattern associated with chlorine-containing compounds, showing peaks separated by two mass units corresponding to the chlorine-35 and chlorine-37 isotopes [6]. This isotope pattern appears with an approximate 3:1 intensity ratio, definitively confirming the presence of a single chlorine atom [2].
Fragmentation patterns typically show cleavage at the benzyl position, resulting in characteristic fragment ions corresponding to the chlorobenzyl cation and the piperazine-containing fragments [6] [7]. High-resolution mass spectrometry provides accurate mass determination, enabling molecular formula confirmation with precision sufficient for unambiguous identification [2]. The fragmentation behavior also provides structural information about the connectivity between the piperazine core and the substituted benzyl group [7].
X-ray crystallographic investigations of piperazine derivatives, including compounds structurally related to 2-(4-chloro-benzyl)-piperazine, consistently reveal monoclinic crystal systems [8] [9] [10]. The predominant space group observed for benzylpiperazine derivatives is P21/c, which accommodates the molecular geometry and intermolecular interactions effectively [9] [10] [11]. Representative crystallographic parameters include unit cell dimensions with beta angles typically ranging from 95 to 110 degrees, reflecting the non-orthogonal nature of the monoclinic system [9].
Unit cell parameters for related 1-(4-chlorobenzhydryl)piperazine structures show dimensions of a = 12.734 angstroms, b = 9.169 angstroms, c = 13.216 angstroms, with β = 103.249 degrees [9]. The Z value (number of formula units per unit cell) commonly equals 2 or 4, depending on the specific substitution pattern and crystal packing arrangements [9] [10].
Crystallographic studies reveal that the piperazine ring consistently adopts a chair conformation, which represents the most energetically favorable arrangement [12] [8] [13]. This conformational preference minimizes steric interactions and maximizes stability within the crystal lattice [8]. The aromatic rings maintain planar geometries, as expected for substituted benzene systems [12] [13].
Intermolecular interactions play crucial roles in crystal packing stability. Protonated piperazine derivatives form extensive hydrogen bonding networks, particularly involving N-H⁺...Cl⁻ interactions when crystallized as hydrochloride salts [8] [10]. Additional stabilizing forces include C-H...π interactions between aromatic rings and O-H...O hydrogen bonds when water molecules are incorporated in the crystal structure [8] [9].
Crystallographic analysis provides precise bond lengths and angles within the molecular framework [13] [5]. The piperazine ring carbon-nitrogen bond lengths typically range from 1.46 to 1.49 angstroms, consistent with standard single bond distances [13]. Carbon-carbon bonds within the piperazine ring measure approximately 1.52 to 1.54 angstroms [13] [5].
The benzyl carbon-nitrogen bond connecting the substituted aromatic ring to the piperazine nitrogen shows bond lengths around 1.46 to 1.47 angstroms [13]. Aromatic carbon-carbon bonds maintain typical values between 1.38 and 1.40 angstroms, confirming the aromatic character of the substituted benzene ring [13] [5].
Density functional theory using the B3LYP functional with 6-311++G(d,p) basis sets provides accurate geometric optimization and property prediction for piperazine derivatives [14] [5] [15]. These computational methods show strong correlation with experimental data, validating their use for structural characterization [14] [5]. Ground state geometry optimization reveals that the overall molecular structure deviates from planarity, with specific torsion angles governing the spatial arrangement of functional groups [5].
Molecular geometry calculations indicate that the piperazine ring maintains its preferred chair conformation in the gas phase, consistent with crystallographic observations [5] [16]. The aromatic benzyl substituent shows rotation about the carbon-nitrogen bond, with energy barriers calculated using computational methods [5]. Torsion angles between the chlorobenzyl group and the piperazine ring typically range from 60 to 120 degrees, depending on substitution patterns [5].
Highest Occupied Molecular Orbital and Lowest Unoccupied Molecular Orbital gap analysis provides insights into chemical reactivity and electronic properties [14] [5]. The energy gap between these frontier orbitals indicates the compound's propensity for electron transfer reactions and overall chemical stability [14]. Smaller energy gaps correlate with increased chemical reactivity, while larger gaps suggest greater stability [14].
Molecular electrostatic potential surfaces reveal electron density distribution and identify potential reaction sites [14] [5]. These computational tools predict nucleophilic and electrophilic behavior at specific molecular positions, providing valuable information for structure-activity relationship studies [14] [16].
Computational conformational analysis confirms the chair conformation preference for the piperazine ring, with energy differences between chair and boat conformations typically exceeding 1.0 kilocalorie per mole [17] [16]. Rotational barriers around the benzyl carbon-nitrogen bond are calculated to understand the dynamic behavior of the molecule in solution [17].
Vibrational frequency calculations complement experimental infrared spectroscopy by predicting vibrational modes and their intensities [14] [5]. These calculations help assign experimental peaks and identify characteristic vibrational signatures of functional groups [14].
Structural comparison between 2-(4-chloro-benzyl)-piperazine and its positional isomers reveals significant differences in molecular properties and crystal packing [18] [19] [20]. The 1-(4-chlorobenzyl)piperazine isomer, with the benzyl group attached at the N-1 position instead of N-2, shows different melting point characteristics (65-70 degrees Celsius) and altered intermolecular interactions [21] [20].
Meta and ortho-chloro substitution patterns in 1-(3-chlorobenzyl)piperazine and 1-(2-chlorobenzyl)piperazine respectively, demonstrate how substituent position affects molecular geometry and crystal packing [19] [3]. These positional variations influence both physical properties and potential biological activities through altered molecular recognition patterns [22] [23].
Comparison with the unsubstituted benzylpiperazine (molecular weight 176.26 grams per mole) highlights the structural impact of chlorine substitution [4] [24]. The addition of chlorine increases molecular weight to 210.70 grams per mole and introduces electronic effects that alter molecular reactivity and intermolecular interactions [18] [20].
Different halogen substitutions (bromine, fluorine, iodine) on the benzyl group provide insights into size and electronic effects on molecular structure [25] [4]. These comparative studies demonstrate how halogen properties influence crystal packing, melting points, and solution behavior [25] [4].
Computational and experimental studies of piperazine derivatives reveal structure-activity relationships that correlate molecular geometry with biological activity [26] [27] [16]. The chair conformation of the piperazine ring appears essential for optimal binding to biological targets, while aromatic substitution patterns modulate binding affinity and selectivity [26] [27].
Comparative molecular modeling studies show that chlorobenzyl substitution affects receptor binding through both steric and electronic mechanisms [27] [22]. These studies provide frameworks for understanding how structural modifications influence biological activity and guide the design of related compounds [27] [16].